8-{[butyl(methyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one
Overview
Description
8-{[butyl(methyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[butyl(methyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 7-hydroxy-4-phenylcoumarin with butyl(methyl)amine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
8-{[butyl(methyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted coumarin derivatives .
Scientific Research Applications
8-{[butyl(methyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of fluorescent dyes and optical brighteners
Mechanism of Action
The mechanism of action of 8-{[butyl(methyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The hydroxyl group and the amino moiety play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-phenylcoumarin: Lacks the butyl(methyl)amino group, resulting in different biological activities.
8-amino-7-hydroxy-4-phenylcoumarin: Contains an amino group instead of the butyl(methyl)amino group, leading to variations in chemical reactivity and applications.
Uniqueness
The presence of the butyl(methyl)amino group in 8-{[butyl(methyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one imparts unique chemical properties and biological activities, distinguishing it from other coumarin derivatives. This structural feature enhances its potential for specific applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
8-[[butyl(methyl)amino]methyl]-7-hydroxy-4-phenylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-3-4-12-22(2)14-18-19(23)11-10-16-17(13-20(24)25-21(16)18)15-8-6-5-7-9-15/h5-11,13,23H,3-4,12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOOISBDYPOMMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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